n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
CAS No.:
Cat. No.: VC13326778
Molecular Formula: C26H48O16
Molecular Weight: 616.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H48O16 |
|---|---|
| Molecular Weight | 616.6 g/mol |
| IUPAC Name | 2-[[3,5-dihydroxy-6-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
| Standard InChI | InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3 |
| Standard InChI Key | CMQKGONXPQXZKM-UHFFFAOYSA-N |
| SMILES | CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
| Canonical SMILES | CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a β-D-mannopyranoside core with α-D-mannopyranosyl residues at the 3- and 6-positions, linked to an n-octyl aglycone. Its molecular formula is C₂₆H₄₈O₁₆, with a molecular weight of 616.65 g/mol . The stereochemistry is critical for its biological activity, with 15 defined stereocenters ensuring precise interactions with enzymes and lectins .
Table 1: Key Molecular Properties
Synthetic Methodology
The synthesis involves two key steps:
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β-Mannosidic Bond Formation: 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide establishes the octyl-mannose linkage .
-
Glycosylation: Unprotected octyl β-D-mannopyranoside undergoes glycosylation with acetobromomannose under controlled conditions to introduce the α-linked mannose residues .
This method achieves a Km of 585 μM for N-acetylglucosaminyltransferase-I (GnT-I), highlighting its efficiency as an enzymatic substrate .
Role in Glycobiology
Enzyme Kinetics and Substrate Specificity
The compound serves as a high-affinity acceptor for GnT-I, an enzyme critical for N-linked glycan biosynthesis. Its trisaccharide structure replicates the GlcNAcβ1-2Manα1-6(GlcNAcβ1-2Manα1-3)Manβ motif found in nascent glycoproteins, enabling precise study of glycan processing .
Table 2: Enzymatic Parameters
| Enzyme | Km (μM) | Application | Source |
|---|---|---|---|
| GnT-I | 585 | Glycoprotein biosynthesis | |
| α-Mannosidases | ND* | Glycan trimming studies | |
| ND: Not Determined |
Glycan Microarray Applications
In glycan microarrays, the compound facilitates high-throughput screening of carbohydrate-binding proteins (e.g., lectins, antibodies). Its hydrophobic octyl tail enhances immobilization on hydrophobic surfaces, improving assay sensitivity .
Biomedical Applications
Drug Delivery Systems
The amphiphilic nature of the compound enables its use in micelle and liposome formulations for targeted drug delivery. Its mannose residues promote receptor-mediated uptake in immune cells, enhancing vaccine adjuvants and anticancer therapies .
Diagnostic Tool for Muscular Dystrophy
It is employed as a biomarker in diagnosing autosomal recessive congenital muscular dystrophies (e.g., Walker-Warburg syndrome). Deficiencies in glycosylation enzymes alter its binding to lectins, providing a diagnostic readout .
| Property | Value | Source |
|---|---|---|
| Melting Point | 111–114°C | |
| Boiling Point | 870.9 ± 65.0°C (Predicted) | |
| Density | 1.48 ± 0.1 g/cm³ | |
| Solubility | Sparingly in methanol/water |
Future Directions and Limitations
While the compound’s utility is well-established, its low aqueous solubility limits in vivo applications. Future research should focus on:
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